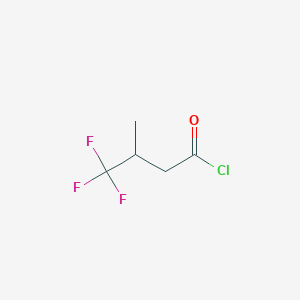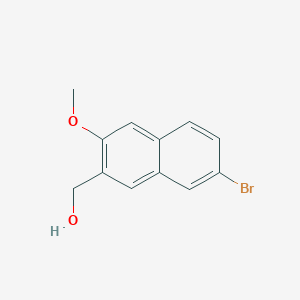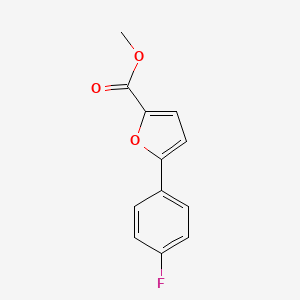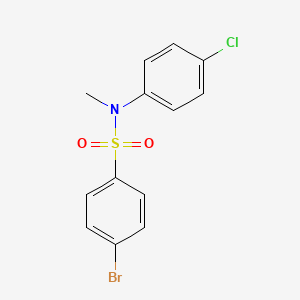
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methyl group attached to a benzene ring with a sulfonamide functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- typically involves the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a solvent and a palladium catalyst to facilitate the coupling reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Glacial Acetic Acid: Used as a solvent in various reactions.
Boronic Acids: Used in Suzuki coupling reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can produce monosubstituted and bisubstituted products with various functional groups .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-N-(4-chlorophenyl)methylene-benzenamine: A similar compound with a different functional group.
4-Bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide: Another related compound with different substituents.
Uniqueness
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100374-81-0 |
|---|---|
Molekularformel |
C13H11BrClNO2S |
Molekulargewicht |
360.65 g/mol |
IUPAC-Name |
4-bromo-N-(4-chlorophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrClNO2S/c1-16(12-6-4-11(15)5-7-12)19(17,18)13-8-2-10(14)3-9-13/h2-9H,1H3 |
InChI-Schlüssel |
RADMIBNHYAUTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


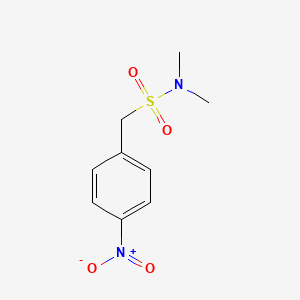
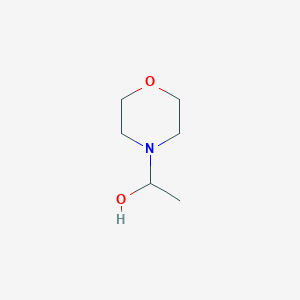
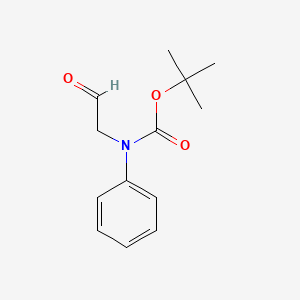
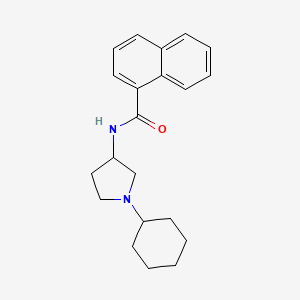
![1-[4-(Bromomethyl)phenyl]propan-2-one](/img/structure/B8693666.png)
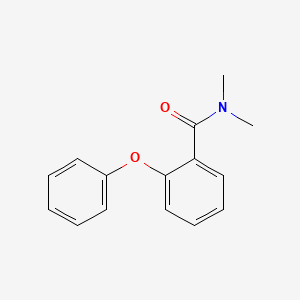
![4-[(4-chlorophenoxy)methyl]Phenol](/img/structure/B8693672.png)
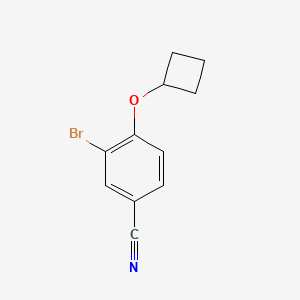
![1-Propanol, 3-[(4-methylphenyl)thio]-](/img/structure/B8693681.png)
![[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B8693690.png)
![2-Methyl-2-[(2-methylpropyl)amino]propan-1-ol](/img/structure/B8693714.png)
